methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Description

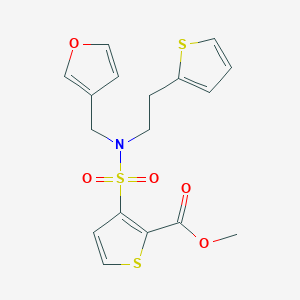

The compound methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core substituted with a sulfamoyl group bearing furan-3-ylmethyl and thiophen-2-ylethyl moieties. This article compares its structural and functional attributes with related compounds, leveraging data from crystallographic, synthetic, and toxicological studies.

Properties

IUPAC Name |

methyl 3-[furan-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S3/c1-22-17(19)16-15(6-10-25-16)26(20,21)18(11-13-5-8-23-12-13)7-4-14-3-2-9-24-14/h2-3,5-6,8-10,12H,4,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABFZFXIOSJVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate (CAS Number: 1428360-00-2) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound's molecular structure is characterized by the following properties:

- Molecular Formula : C₁₆H₁₅N₁O₅S₃

- Molecular Weight : 397.5 g/mol

- Structural Components : The compound features a thiophene ring, furan moiety, and a sulfamoyl group, contributing to its biological activity.

Research indicates that compounds containing thiophene and furan derivatives can modulate various biological pathways. Specifically, this compound may exert its effects through the following mechanisms:

- Inhibition of Prolyl Hydroxylase Domain Proteins (PHDs) :

- Activation of HIF :

Anticancer Activity

A study focused on furan and thiophene derivatives demonstrated their potential as anticancer agents by activating HIF pathways, which are often dysregulated in tumors. The derivatives were evaluated for their ability to induce anti-hypoxic proteins, which protect cells from hypoxia-induced damage .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of similar compounds. The ability to stabilize HIF has implications for treating neurodegenerative diseases where hypoxia plays a role in disease progression. The activation of neuroprotective pathways through HIF stabilization could be beneficial in conditions such as stroke and chronic neurodegeneration .

Case Studies

- Cell Line Studies :

- Animal Models :

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1428360-00-2 |

| Molecular Weight | 397.5 g/mol |

| Molecular Formula | C₁₆H₁₅N₁O₅S₃ |

| Biological Activity | Anticancer, Neuroprotective |

| Study Type | Findings |

|---|---|

| In Vitro | Increased HIF activity; low cytotoxicity at certain concentrations |

| In Vivo | Enhanced protective effects against ischemia in FIH knockout mice |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene and Furan Moieties

Thiophene and furan heterocycles are common in medicinal chemistry due to their electronic and steric properties. A key analog is N-(2-nitrophenyl)thiophene-2-carboxamide (CAS 214532-30-6), which shares the thiophene-carboxylate backbone but differs in substituents. Crystallographic analysis reveals that its thiophene and benzene rings form dihedral angles of 8.50–13.53°, similar to the furan analog N-(2-nitrophenyl)furan-2-carboxamide (9.71°) . Key differences include:

- Bond lengths : C–S distances in thiophene derivatives (1.71–1.74 Å) are longer than C–O bonds in furan analogs (1.36 Å), influencing conformational stability .

- Intermolecular interactions : Thiophene derivatives exhibit weak C–H⋯S interactions, whereas furan analogs rely on C–H⋯O bonds, affecting crystal packing and solubility .

Sulfonamide Derivatives

The sulfonamide group in the target compound is critical for bioactivity. Methyl 3-(N-methylmethylsulfonamido)thiophene-2-carboxylate (CAS 214532-30-6) serves as a simpler analog, where the sulfonamide is substituted with methyl groups instead of furan/thiophene chains. Key distinctions include:

- Substituent effects : Bulky furan/thiophene groups in the target compound may enhance steric hindrance, reducing metabolic degradation compared to methyl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.